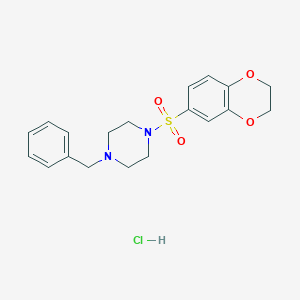

1-Benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a 5-HT 1 and 5-HT 2C receptor partial agonist. The K i values are 40, 52, and 81 nM for 5-HT 1A, 5-HT 1B, and 5-HT 2C receptors respectively . It reduces 5-HIAA levels in the striatum and exhibits antiaggressive behavior in vivo .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, the starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis

The molecular structure of this compound is complex. It has an empirical formula of C8H7ClO4S and a molecular weight of 234.66 . The SMILES string representation is ClS(=O)(=O)c1ccc2OCCOc2c1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For instance, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir(cod)Cl]2/BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 65-70 °C . It has an empirical formula of C8H7ClO4S and a molecular weight of 234.66 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Metabolism

Research on arylpiperazine derivatives, including compounds similar to 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride, has shown their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines with various neurotransmitter receptor affinities. Their extensive tissue distribution, including the brain, underscores their potential in pharmacological actions for mental health conditions (Caccia, 2007).

Antifungal and Immunomodulatory Properties

Piperazine and its analogs, including derivatives of 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride, have been explored for their anti-mycobacterial properties. Compounds with the piperazine moiety have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine derivatives in developing new anti-mycobacterial agents with a focus on safer, selective, and cost-effective treatments (Girase et al., 2020).

Pharmacological Profile Enhancement

The structural modification of piperazine derivatives is crucial in medicinal chemistry, as slight alterations can significantly impact their therapeutic potential. Piperazine derivatives have been recognized for their versatility in drug development, exhibiting a wide range of pharmacological activities. This underscores the importance of derivatives like 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride in discovering new therapeutic agents for various diseases, demonstrating the scaffold's broad potential in drug discovery (Rathi et al., 2016).

Tuberculosis Treatment Advances

Piperazine-benzothiazinone derivatives, such as Macozinone (PBTZ169), are undergoing clinical trials for tuberculosis treatment, highlighting the relevance of piperazine derivatives in addressing global health challenges. The target of these compounds, decaprenylphospohoryl ribose oxidase DprE1, is crucial for the cell wall synthesis in Mycobacterium tuberculosis. This underscores the significance of structural analogs of 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Wirkmechanismus

Target of Action

The primary targets of this compound are the 5-HT1 and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and appetite, among other things .

Mode of Action

This compound acts as a partial agonist at the 5-HT1 and 5-HT2C receptors This can result in a balance between activation and inhibition, which can be beneficial in conditions where full activation or inhibition can have adverse effects .

Biochemical Pathways

It is known that it reduces 5-hiaa levels in the striatum , which suggests it may affect the metabolic pathway of serotonin. This could potentially lead to changes in mood and behavior.

Result of Action

The compound’s action on the 5-HT1 and 5-HT2C receptors and its subsequent reduction of 5-HIAA levels in the striatum suggest it may have an anti-aggressive effect . Additionally, it has been found to inhibit bacterial biofilm growth, making it a potent antibacterial agent .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S.ClH/c22-26(23,17-6-7-18-19(14-17)25-13-12-24-18)21-10-8-20(9-11-21)15-16-4-2-1-3-5-16;/h1-7,14H,8-13,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLTZCWRMBZUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2739840.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2739843.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2739844.png)

![5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2739851.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2739855.png)